Product packaging for (2-Hydroxyethenyl)phosphonic acid(Cat. No.:CAS No. 65195-41-7)

(2-Hydroxyethenyl)phosphonic acid

Cat. No.: B15446039
CAS No.: 65195-41-7
M. Wt: 124.03 g/mol
InChI Key: GLJXKQWMIGNRJN-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and the Unique Nature of Carbon-Phosphorus Bonds

Organophosphorus chemistry is a broad and dynamic field that explores organic compounds containing phosphorus. wikipedia.org A defining feature of many of these compounds is the direct and highly stable carbon-phosphorus (P-C) bond. wikipedia.orgtripod.com Unlike the more easily broken phosphorus-oxygen-carbon (P-O-C) linkage found in phosphate (B84403) esters, the P-C bond is resistant to hydrolysis and enzymatic cleavage. beilstein-journals.org This inherent stability is a cornerstone of the utility of organophosphorus compounds in various applications, from industrial processes to the development of therapeutic agents. acs.org The phosphorus atom in these compounds can exist in various oxidation states and coordination numbers, contributing to the vast diversity and reactivity of organophosphorus molecules. tripod.com

Significance of Phosphonic Acids as Phosphate Bioisosteres and Their Diverse Roles

Phosphonic acids and their derivatives, phosphonates, are a prominent class of organophosphorus compounds. wikipedia.org They are structurally analogous to phosphates, which are ubiquitous in biological systems, playing critical roles in everything from energy transfer (ATP) to genetic information storage (DNA and RNA). tripod.combeilstein-journals.org This structural mimicry allows phosphonates to act as phosphate bioisosteres , molecules that can substitute for phosphates in biological systems due to similar size, geometry, and charge distribution. wikipedia.orgrsc.org

The key difference lies in the replacement of a labile P-O-C bond with the robust P-C bond. beilstein-journals.org This makes phosphonates resistant to enzymatic degradation by phosphatases, enzymes that cleave phosphate groups. rsc.org This resistance is a highly desirable trait in medicinal chemistry, as it can prolong the biological activity of a drug molecule. Consequently, phosphonates are utilized as inhibitors of enzymes that process phosphates and have been incorporated into critical antiviral medications and treatments for bone diseases. wikipedia.org

Contextualization of (2-Hydroxyethenyl)phosphonic Acid within Phosphonate (B1237965) Chemistry and its Research Potential

This compound, also known as 2-hydroxyethylphosphonic acid, is a specific phosphonic acid that has emerged as a key intermediate in the biosynthesis of several phosphonate natural products. nih.govnih.gov Its structure consists of an ethanol (B145695) backbone with a phosphonic acid group attached to the second carbon. nih.gov

The research potential of this compound is multifaceted. It serves as a substrate for enzymes like 2-hydroxyethylphosphonate dioxygenase, making it a valuable tool for studying enzyme mechanisms and kinetics. chemicalbook.comacs.org Understanding its role in biosynthetic pathways provides insights into the natural production of complex phosphonate antibiotics. nih.gov Furthermore, its structural relationship to other bioactive phosphonates suggests potential for its use as a building block in the synthesis of novel therapeutic agents.

Historical Perspectives on the Discovery and Initial Studies of Related Hydroxyalkylphosphonic Acids

The study of phosphonates dates back over a century, with early investigations focusing on their synthesis and fundamental chemical properties. rsc.org The recognition of their potential as phosphate mimics spurred further research into their biological activities. While specific historical details on the discovery of this compound are not extensively documented in readily available literature, the broader class of hydroxyalkylphosphonic acids has been a subject of interest for decades. Early studies in the mid-20th century, for instance, examined the pKa values of α-substituted phosphonic acids, laying the groundwork for understanding their behavior in biological systems. rsc.org The discovery that microorganisms such as Streptomyces hygroscopicus and Streptomyces wedmorensis produce this compound highlighted its natural origins and biological relevance. nih.govnih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C2H7O4P
Molecular Weight 126.05 g/mol
CAS Number 22987-21-9
Synonyms 2-Hydroxyethylphosphonic acid, Ethephon-hydroxy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5O4P B15446039 (2-Hydroxyethenyl)phosphonic acid CAS No. 65195-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65195-41-7

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

IUPAC Name

2-hydroxyethenylphosphonic acid

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1-3H,(H2,4,5,6)

InChI Key

GLJXKQWMIGNRJN-UHFFFAOYSA-N

Canonical SMILES

C(=CP(=O)(O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 Hydroxyethenyl Phosphonic Acid and Its Analogs

Conventional Chemical Synthesis Strategies for Phosphonic Acids

The synthesis of phosphonic acids, including (2-Hydroxyethenyl)phosphonic acid and its analogs, is a cornerstone of organophosphorus chemistry, driven by their wide-ranging applications. These compounds, characterized by a direct and stable carbon-phosphorus (C-P) bond, often serve as mimics for biologically important phosphates and carboxylates. beilstein-journals.orgnih.govannualreviews.org Their synthesis has been approached through various conventional chemical strategies, each with its own set of advantages and limitations.

Direct Phosphonylation Reactions on Alcohols and Related Substrates

Direct phosphonylation of alcohols presents a streamlined approach to forming the crucial P-O-C linkage found in phosphate (B84403) esters, a related class of compounds. However, the direct formation of the C-P bond characteristic of phosphonic acids from alcohols is less common. More frequently, alcohols are converted to other functional groups, such as halides, before undergoing reactions to form the C-P bond.

Recent advancements have explored the direct conversion of certain activated alcohols, like benzylic and allylic alcohols, to their corresponding phosphonates. acs.org For instance, a one-flask procedure has been developed for the conversion of benzylic and allylic alcohols to phosphonates using triethyl phosphite (B83602) and zinc iodide. acs.org This method offers a more direct alternative to the traditional multi-step sequences that often involve the initial conversion of the alcohol to a halide. acs.org

Furthermore, electrochemical methods are emerging as a promising avenue for the direct phosphorylation of alcohols. An atom-efficient reaction for the phosphorylation of aliphatic and benzylic alcohols has been demonstrated through the ambient electrochemical oxidation of phosphorous acid. chemrxiv.org Lewis acid catalysis has also been employed for the phosphorylation of alcohols by reacting them with dialkyl H-phosphonates or diarylphosphine oxides. rsc.org

While these methods primarily yield phosphonate (B1237965) esters, subsequent hydrolysis is required to obtain the final phosphonic acids. The direct synthesis of phosphonic acids from alcohols remains a challenging yet desirable goal in synthetic chemistry.

Michaelis-Arbuzov Rearrangements and Subsequent Hydrolytic Transformations

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is widely utilized for creating the carbon-phosphorus bond. wikipedia.orgnih.gov This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.orgnih.gov The mechanism proceeds through an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes a dealkylation step, usually via another SN2 reaction by the displaced halide anion, to yield the final phosphonate ester. wikipedia.org

The versatility of the Michaelis-Arbuzov reaction allows for the synthesis of a wide array of phosphonates, which can then be hydrolyzed to the corresponding phosphonic acids. beilstein-journals.orgd-nb.info Hydrolysis is a critical subsequent step and can be achieved under various conditions. The most common method involves refluxing the phosphonate ester with concentrated hydrochloric acid for several hours. beilstein-journals.orgd-nb.infonih.gov Other acidic reagents like hydrobromic acid have also been employed. d-nb.info

The choice of the alkyl group on the phosphonate ester can influence the ease of hydrolysis. For instance, di-tert-butyl phosphonates can often be dealkylated under milder acidic conditions. beilstein-journals.org An alternative to strong acid hydrolysis is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) followed by methanolysis or hydrolysis to dealkylate the phosphonate ester. beilstein-journals.org This method is particularly useful for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org

Table 1: Comparison of Hydrolysis Methods for Phosphonate Esters

MethodReagentsConditionsAdvantagesDisadvantages
Acid Hydrolysis Concentrated HCl or HBrReflux, 1-12 hoursGeneral and widely applicableHarsh conditions, not suitable for sensitive substrates
McKenna Reaction 1. Bromotrimethylsilane2. Methanol or WaterTypically mildSuitable for acid-sensitive substratesTwo-step process
Hydrogenolysis H₂, Pd/C or PtO₂VariesMild conditions for benzyl (B1604629) phosphonatesLimited to specific phosphonate esters
Trifluoromethyl Sulfonic Acid (TfOH) Catalysis TfOH, Water140 °C"Wet" process applicable to various phosphonatesHigh temperature required

Strategies Involving Phosphorylation of Hydroxyethyl (B10761427) Compounds

The synthesis of this compound and its analogs can be approached through the phosphorylation of suitable hydroxyethyl precursors. This strategy focuses on first establishing the hydroxyethyl moiety and then introducing the phosphorus group.

One common method involves the Pudovik reaction, where a dialkyl phosphite is added to an aldehyde or ketone in the presence of a base or acid catalyst to form an α-hydroxyphosphonate. nih.gov For example, the reaction of benzaldehyde (B42025) derivatives with dialkyl phosphites in the presence of triethylamine (B128534) can yield α-hydroxy-benzylphosphonates. nih.gov

Another approach is the acylation of a pre-formed hydroxyalkylphosphonate. For instance, 2-acetoxyethane phosphonic acid diethyl ester can be heated with ethanol (B145695) in the presence of sulfuric acid to yield 2-hydroxyethane-phosphonic acid diethyl ester. prepchem.com The resulting hydroxyalkylphosphonate ester can then be hydrolyzed to the corresponding phosphonic acid. A process for preparing hydroxyalkyl phosphonic acids involves contacting a phosphonate with water and a sulfonated or phosphonated heterogeneous catalyst. google.com

The direct phosphorylation of alcohols, including hydroxyethyl compounds, can also be achieved using various reagents, although these methods often lead to phosphate esters rather than phosphonates. nih.govpsu.edu To form the C-P bond characteristic of a phosphonic acid, a subsequent rearrangement or a different synthetic strategy is typically required.

Stereoselective Synthetic Pathways for Chiral Analogs

The biological activity of phosphonic acid analogs is often dependent on their stereochemistry, making the development of stereoselective synthetic pathways a critical area of research. researchgate.net Asymmetric synthesis aims to produce enantiomerically pure C-chiral phosphonates, which are of significant interest for their potential pharmacological properties. mdpi.com

Several strategies have been developed to achieve stereoselective synthesis:

Asymmetric Catalysis : The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in reactions that form the C-P bond or modify the phosphonate structure. mdpi.comnih.govnih.gov For example, chiral phosphoric acids have been used to catalyze asymmetric Biginelli-like reactions to produce chiral dihydropyrimidinethiones. nih.gov

Chiral Auxiliaries : The use of chiral auxiliaries attached to the phosphonate can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enzymatic Resolutions : Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, the enantioselective hydrolytic kinetic resolution of racemic epoxyphosphonates has been used in the synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com

Stereoselective Hydroxylation : Chiral, non-racemic α-hydroxyphosphonates have been prepared with high enantiomeric excess through the stereoselective hydroxylation of diallyl benzylphosphonates using an oxaziridine-mediated process. researchgate.net

The absolute configuration of the resulting chiral phosphonates can be determined using techniques such as NMR spectroscopy of derivatives with chiral resolving agents, like (S)-O-methylmandelic acid. researchgate.net

Preparation of Deuterated and Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H) or other stable isotopes like ¹³C, ¹⁵N, and ¹⁸O, are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.govresearchgate.net The synthesis of deuterated and isotopically labeled this compound derivatives allows researchers to trace the fate of specific atoms throughout a chemical or biological transformation.

Several methods can be employed for the preparation of isotopically labeled phosphonates:

Use of Labeled Starting Materials : The most straightforward approach is to use a starting material that already contains the desired isotope. For example, feeding studies with isotopically labeled precursors are commonly used to investigate biosynthetic pathways. nih.gov

Isotope Exchange Reactions : In some cases, it is possible to exchange a specific atom in a molecule with its isotope. For instance, hydrogen-deuterium exchange can be used to introduce deuterium at specific positions.

Synthesis from Labeled Precursors : A synthetic route can be designed to incorporate an isotopically labeled atom at a specific position. This often requires careful planning of the synthetic sequence.

The analysis of the products from reactions involving isotopically labeled compounds, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides detailed mechanistic insights. researchgate.net For example, feeding studies with (2,2-²H₂)-HEP in S. fradiae led to the production of fosfomycin (B1673569) containing a deuterium label, providing evidence for the proposed biosynthetic mechanism. nih.gov

Biosynthetic Mimicry and Enzymatic Synthesis Routes

Nature has evolved sophisticated enzymatic machinery to synthesize a diverse array of phosphonic and phosphinic acid natural products. nih.govannualreviews.org These biosynthetic pathways often involve unique and chemically challenging transformations that have inspired the development of chemo-enzymatic and biomimetic synthetic strategies. nih.gov

A key discovery in phosphonate biosynthesis was the identification of 2-hydroxyethylphosphonate (HEP) as a common intermediate in the biosynthesis of several structurally diverse phosphonate antibiotics, including fosfomycin and phosphinothricin (B1261767). nih.govnih.gov This finding has significant implications for understanding the evolution of these pathways and for developing new synthetic approaches. nih.gov The formation of HEP from phosphonoacetaldehyde (B103672) is catalyzed by a distinct family of metal-dependent alcohol dehydrogenases. nih.govnih.gov

The biosynthesis of L-phosphinothricin, an herbicidally active amino acid, has been a particular focus of research. alfa-chemistry.comnih.gov Only the L-enantiomer of phosphinothricin exhibits herbicidal activity, making stereoselective synthesis highly desirable. alfa-chemistry.comtaylorfrancis.com Biotechnological methods, leveraging the strict stereoselectivity of enzymes, offer a green and efficient alternative to traditional chemical synthesis. alfa-chemistry.comtaylorfrancis.com

Several enzymatic approaches for the synthesis of L-phosphinothricin have been explored:

Enzymatic Hydrolysis : This method involves the hydrolysis of L-phosphinothricin derivatives using enzymes like proteases. alfa-chemistry.com

Enzymatic Resolution : The enzymatic resolution of a racemic precursor of phosphinothricin can be used to separate the desired L-enantiomer. alfa-chemistry.com

Asymmetric Synthesis : Enzymes such as glutamate (B1630785) dehydrogenase can be used for the asymmetric synthesis of L-phosphinothricin precursors. alfa-chemistry.com

A one-pot, two-step process for the synthesis of L-phosphinothricin from a racemic mixture has been developed using whole-cell catalysts expressing four different enzymes: D-amino acid oxidase, catalase, glutamate dehydrogenase, and glucose dehydrogenase. nih.gov

Table 2: Key Enzymes in Phosphonate Biosynthesis and Chemo-Enzymatic Synthesis

EnzymeReaction CatalyzedRelevance
Phosphoenolpyruvate (B93156) phosphomutase Isomerization of phosphoenolpyruvate to phosphonopyruvate (B1221233)Key step in the biosynthesis of many phosphonates beilstein-journals.org
Phosphonopyruvate decarboxylase Decarboxylation of phosphonopyruvate to phosphonoacetaldehydeCommon step in several phosphonate biosynthetic pathways nih.gov
Metal-dependent alcohol dehydrogenases Reduction of phosphonoacetaldehyde to 2-hydroxyethylphosphonate (HEP)Formation of a key common intermediate in phosphonate biosynthesis nih.govnih.gov
D-amino acid oxidase Oxidation of D-phosphinothricin to its corresponding keto acidUsed in the chemo-enzymatic synthesis of L-phosphinothricin nih.gov
Glutamate dehydrogenase Reductive amination of a keto acid precursor to L-phosphinothricinKey step in the asymmetric synthesis of L-phosphinothricin alfa-chemistry.comnih.gov

The study of these natural synthetic strategies not only provides insights into the intricate world of microbial metabolism but also offers a powerful toolkit for the sustainable and stereoselective production of valuable phosphonic acid compounds. nih.gov

Biocatalytic Approaches for Phosphonate Formation

The formation of the stable carbon-phosphorus (C-P) bond is a key step in the biosynthesis of phosphonate natural products. Nature has evolved specific enzymatic strategies to construct these molecules, often utilizing common intermediates that diverge into various structural scaffolds. A pivotal intermediate in the biosynthesis of several prominent phosphonates is (2-Hydroxyethyl)phosphonic acid (HEP), a close structural analog of the titular compound. nih.govnih.gov

Research has revealed that despite significant structural differences in the final products, the biosynthetic pathways for antibiotics like fosfomycin, phosphinothricin tripeptide, and dehydrophos unexpectedly converge on the formation of HEP. nih.govnih.govsemanticscholar.org This common intermediate is synthesized from phosphonoacetaldehyde (PnAA) through the action of a distinct family of metal-dependent alcohol dehydrogenases (ADHs). nih.govnih.gov

These enzymes catalyze the reduction of the aldehyde group in PnAA to a primary alcohol, yielding HEP. In vitro biochemical characterization of several of these ADHs has confirmed their function and shed light on their unique properties. Homologs from the fosfomycin (FomC), phosphinothricin (PhpC), and dehydrophos (DhpG) biosynthetic gene clusters have been expressed and studied, revealing key characteristics: nih.govsemanticscholar.org

Substrate Specificity : The enzymes exhibit a high degree of specificity for their phosphonate substrate, PnAA. nih.gov

Metal Dependence : Their catalytic activity is dependent on the presence of specific metal cofactors, typically iron or zinc. nih.gov

Quaternary Structure : Unlike many ADHs, these enzymes function as monomers. nih.govnih.gov

Evolutionary Relationship : Despite relatively low primary sequence identity (34–37%), phylogenetic analysis shows that these ADHs form a distinct, monophyletic group, suggesting a common evolutionary origin for this specific biosynthetic step. nih.govnih.govsemanticscholar.org

The discovery of HEP as a common intermediate and the characterization of the ADHs responsible for its formation provide significant insight into the logic of phosphonate biosynthesis. nih.gov This conserved reduction of phosphonoacetaldehyde may represent a widespread strategy in nature for producing a stable building block for further elaboration into a diverse array of phosphonate natural products. nih.gov

Table 1: Characterized Alcohol Dehydrogenases in (2-Hydroxyethyl)phosphonic acid Biosynthesis

EnzymeSource Organism/PathwayMetal CofactorSubstrateProductReference
FomC Fosfomycin BiosynthesisIron/ZincPhosphonoacetaldehyde (PnAA)(2-Hydroxyethyl)phosphonic acid (HEP) nih.govsemanticscholar.org
PhpC Phosphinothricin Tripeptide BiosynthesisIron/ZincPhosphonoacetaldehyde (PnAA)(2-Hydroxyethyl)phosphonic acid (HEP) nih.govsemanticscholar.org
DhpG Dehydrophos BiosynthesisIron/ZincPhosphonoacetaldehyde (PnAA)(2-Hydroxyethyl)phosphonic acid (HEP) nih.govsemanticscholar.org

Chemo-Enzymatic Syntheses Integrating Biological and Chemical Steps

Chemo-enzymatic synthesis represents a powerful strategy that merges the versatility of traditional organic chemistry with the unparalleled selectivity and efficiency of biocatalysis. This approach is particularly valuable for producing complex, chiral molecules like the analogs of this compound, where stereochemistry is crucial for biological activity. By combining chemical transformations with enzymatic reactions, researchers can devise synthetic routes that are more efficient and sustainable than purely chemical or biological methods. researchgate.netnih.gov

A common chemo-enzymatic strategy involves the chemical synthesis of a racemic or prochiral precursor, followed by an enzymatic step to introduce chirality through kinetic resolution or desymmetrization. researchgate.netliverpool.ac.uk This is exemplified in the synthesis of chiral hydroxyphosphonates. For instance, a racemic azido-1-acetoxyethylphosphonate can be synthesized chemically. This mixture then serves as a substrate for a lipase (B570770), such as lipase SP 524, which exhibits high enantioselectivity. The enzyme selectively hydrolyzes one enantiomer, resulting in the separation of an enantiopure (S)-α-hydroxyphosphonate and the unreacted (R)-ester. researchgate.net These separated chiral building blocks can then be converted into more complex target molecules through further chemical steps, such as the reduction of the azide (B81097) group to an amine. researchgate.net

Another approach involves using enzymes to perform specific modifications on chemically synthesized substrates. For example, a complex, base-modified adenosine (B11128) analog can be prepared through organic synthesis, and then a promiscuous polyphosphate kinase can be used to efficiently convert the monophosphate to the corresponding triphosphate in a single enzymatic step under mild conditions. nih.gov This principle of using enzymes for specific, often difficult, chemical transformations like phosphorylation, hydroxylation, or oxidation on a chemically-derived core structure is a hallmark of chemo-enzymatic design.

The synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid, a key intermediate in the catabolism of some phosphonates, can also be achieved using a chemo-enzymatic approach. mdpi.com The synthesis can begin with a racemic epoxyphosphonate, which undergoes a hydrolytic kinetic resolution catalyzed by a chiral chemical catalyst to produce an enantiopure epoxyphosphonate. This chiral intermediate is then reacted with an amine and subsequently deprotected using standard chemical methods to yield the final enantiopure amino-hydroxy-phosphonic acid. mdpi.com

These integrated strategies allow for the efficient construction of phosphonate analogs with high stereochemical purity, which would be difficult to achieve otherwise.

Table 2: Representative Chemo-Enzymatic Pathway for a Chiral Hydroxyphosphonate Analog

StepTypeDescriptionStarting MaterialProductReference
1 ChemicalSynthesis of a racemic precursor via standard organic chemistry methods.Simpler precursorsRacemic azido-1-acetoxyethylphosphonate researchgate.net
2 Enzymatic (Resolution)Enantioselective hydrolysis using a lipase to separate enantiomers.Racemic azido-1-acetoxyethylphosphonate(S)-α-hydroxyphosphonate + (R)-azido-1-acetoxyethylphosphonate researchgate.net
3 ChemicalFurther functional group manipulation, e.g., reduction of the azide.(S)-α-hydroxyphosphonateChiral aminophosphonic acid researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyethenyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-hydroxyethenyl)phosphonic acid in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) are the key nuclei examined to piece together the structure of this compound. researchgate.net The natural abundance and high sensitivity of the ³¹P nucleus make it a particularly valuable probe. huji.ac.il

¹H NMR: The proton NMR spectrum reveals the different types of protons and their neighboring atoms. Key signals include those for the vinyl protons of the ethenyl group and the proton of the hydroxyl group. The splitting of these signals (spin-spin coupling) provides information about adjacent protons. For instance, the coupling between protons and the phosphorus atom (J-coupling) is a critical diagnostic tool. huji.ac.il

¹³C NMR: The ¹³C NMR spectrum identifies the carbon framework of the molecule. Signals corresponding to the two carbons of the ethenyl group are observed, with their chemical shifts indicating their bonding environment (one attached to a hydroxyl group and the other to the phosphonic acid group). Coupling between the phosphorus atom and the carbon atoms (¹JPC, ²JPC) provides definitive evidence for the C-P bond and the connectivity of the phosphonic acid group. jeol.com

³¹P NMR: The ³¹P NMR spectrum typically shows a single resonance for the phosphorus atom in this compound, confirming the presence of a single phosphorus environment. rsc.org The chemical shift of this signal is characteristic of a phosphonic acid group. huji.ac.il Proton-decoupling techniques are often employed to simplify the spectrum, but proton-coupled spectra can reveal important J-couplings to adjacent protons. huji.ac.il

Interactive Data Table: Representative NMR Data for Phosphonic Acid Derivatives

NucleusChemical Shift (δ, ppm) RangeCoupling Constant (J, Hz) RangeNotes
¹HVaries²JPH: ~20-30 Hz; ³JPH: ~5-10 HzVinyl and hydroxyl proton signals are key.
¹³CVaries¹JPC: ~100-170 HzConfirms direct C-P bond.
³¹PVaries-Characteristic shift for phosphonic acids.

Note: Specific chemical shifts and coupling constants for this compound can vary depending on the solvent and experimental conditions. researchgate.netresearchgate.net

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the complex structural details of this compound. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the vinyl protons, helping to establish the connectivity within the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the ethenyl group. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). columbia.eduyoutube.com For this compound, HMBC is instrumental in confirming the connection between the ethenyl group and the phosphonic acid moiety by showing correlations between the vinyl protons and the phosphorus-bound carbon, as well as between the vinyl carbons and the phosphorus atom. science.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for accurately determining the elemental composition and molecular formula of this compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. researchgate.net The experimentally determined accurate mass is compared to the theoretical mass calculated for the proposed formula, C₂H₅O₄P, providing strong evidence for its composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. researchgate.net This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

Key vibrational bands expected in the IR spectrum of this compound include:

A broad O-H stretching band from the hydroxyl group and the P-OH groups of the phosphonic acid.

A P=O stretching band, characteristic of the phosphonyl group. nist.gov

C=C stretching from the ethenyl group.

P-O stretching vibrations. nih.gov

C-O stretching from the hydroxyl group.

The presence and positions of these absorption bands provide confirmatory evidence for the key functional groups within the molecule. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Chiral Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. mdpi.comrsc.org

For chiral molecules, this analysis can also unambiguously determine the absolute configuration (R or S) of the stereocenters. researchgate.net In the case of a related compound, (R)-2-amino-1-hydroxyethylphosphonic acid, single-crystal X-ray diffraction confirmed its (R)-configuration. mdpi.com

Analysis of Zwitterionic Nature and Hydrogen Bonding Networks

In the solid state, and often in solution, aminophosphonic acids can exist as zwitterions, where a proton is transferred from the acidic phosphonic acid group to a basic amino group. researchgate.netmdpi.com While this compound lacks an amino group, the potential for zwitterionic character in related structures highlights the importance of understanding protonation states. researchgate.net

Biological and Biochemical Investigations of 2 Hydroxyethenyl Phosphonic Acid and Its Analogs

Mechanism of Molecular Recognition and Enzyme Binding

Phosphonates, including (2-Hydroxyethenyl)phosphonic acid, are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. msu.runih.gov This structure allows them to function as molecular mimics of phosphate (B84403) and carboxylic acid functional groups within biological systems. nih.gov The phosphonate (B1237965) group can serve as a stable bioisostere for phosphate, meaning it can replace phosphate in molecules while maintaining similar biological activity. wikipedia.org This mimicry enables phosphonates to interact with enzymes and cellular pathways that normally recognize phosphates or carboxylates, potentially interrupting important metabolic processes. nih.gov Unlike the more easily broken carbon-oxygen-phosphorus bond in phosphate esters, the C-P bond is highly resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.runih.gov

The structural similarity of phosphonates to phosphates allows them to act as potential competitive inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases and kinases. nih.govwikipedia.org These enzymes are central to cellular signaling and metabolism, regulating a vast number of cellular functions through the addition (kinases) and removal (phosphatases) of phosphate groups from proteins and other molecules. nih.govfrontiersin.org Inhibitors of these enzymes are a chemically diverse group of compounds. nih.gov By mimicking the natural substrate, a phosphonate compound can bind to the active site of an enzyme like a phosphatase or kinase, preventing the actual substrate from binding and thereby inhibiting the enzyme's catalytic activity. This mechanism of competitive inhibition is a key reason why phosphonate-containing compounds are investigated for their potent biological activities. nih.govnih.gov

Studies on Specific Biological Targets and Pathways

This compound, also known as 2-hydroxyethylphosphonate (2-HEP), is a crucial intermediate in the biosynthetic pathways of several phosphonate natural products. nih.govnih.gov Its metabolism is a key area of research, with a significant focus on the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD). nih.govnih.gov

HEPD is a non-heme iron-dependent dioxygenase that catalyzes the conversion of 2-HEP into hydroxymethylphosphonate (HMP) and formate. nih.govnih.gov This reaction involves an unusual carbon-carbon bond cleavage and is a critical step in the biosynthesis of the herbicide phosphinothricin (B1261767). nih.govnih.gov Stereochemical studies have shown that the conversion involves the specific removal of the pro-S hydrogen atom from C2 of the 2-HEP molecule. nih.govacs.org

The binding and recognition of 2-HEP in the active site of HEPD have been elucidated through site-directed mutagenesis studies. nih.govnih.gov Specific amino acid residues play critical roles in this process:

Lys16: Mutation of this residue to alanine resulted in an inactive enzyme, indicating its essential role in substrate binding or catalysis. nih.govnih.gov

Arg90 and Tyr98: Mutating these residues to alanine or phenylalanine, respectively, significantly decreased the enzyme's catalytic efficiency (kcat/Km). nih.govnih.gov These mutations also prevented the enzyme from becoming saturated with oxygen, suggesting that the proper binding of 2-HEP is a prerequisite for oxygen activation. nih.govnih.gov This supports a compulsory binding order where 2-HEP binds before oxygen. nih.gov

Kinetic Parameters of HEPD Mutants
Enzyme Variantkcat (s⁻¹)Km, 2-HEP (µM)kcat/Km (M⁻¹s⁻¹)
Wild-Type1.5 ± 0.115 ± 21.0 x 10⁵
R90A0.011 ± 0.001100 ± 20110
Y98F0.0060 ± 0.000320 ± 4300
K16AN/AN/AInactive

Beyond its role in phosphinothricin synthesis, 2-HEP is a common intermediate synthesized from phosphonoacetaldehyde (B103672) by a distinct family of metal-dependent alcohol dehydrogenases. nih.govnih.gov This shared intermediate is found in the biosynthetic pathways of diverse and potent antibiotics such as fosfomycin (B1673569) and dehydrophos. nih.govnih.gov This discovery suggests that the reduction of phosphonoacetaldehyde to 2-HEP is a common, evolutionarily significant step in the production of many phosphonate natural products. nih.gov

The role of this compound and other phosphonates as intermediates and enzyme inhibitors gives them significant influence over cellular metabolism and signaling. As a key precursor to bioactive compounds like antibiotics and herbicides, the regulation of its synthesis and degradation directly impacts the production of these powerful molecules. nih.govnih.gov

Investigations into the Biological Role of Phosphonates in Microorganisms

Phosphonates are common in various organisms, from bacteria to mollusks, and play a significant, though not fully understood, role in microbial life. wikipedia.org They are one of the three primary sources of phosphate intake for biological cells, alongside inorganic phosphate and organophosphates. wikipedia.org

In environments where phosphate is limited, such as large parts of the ocean, microorganisms have evolved the ability to use phosphonates as an alternative source of phosphorus for growth. msu.runih.govnih.gov Bacteria possess specialized enzyme systems, such as C-P lyases, capable of cleaving the highly stable C-P bond to release usable phosphorus. msu.runih.gov Some bacteria can also utilize aminophosphonates as a source of nitrogen. msu.ruwikipedia.org

Phosphonate biosynthesis genes are found in a significant fraction of marine bacterioplankton, including the highly abundant Prochlorococcus and SAR11 groups. nih.gov It is suggested that these microbes incorporate phosphonates into cell-surface structures like phosphonoglycoproteins. nih.govcanadianglycomics.ca This modification may serve a protective function, potentially helping the bacteria to evade detection by the host immune system or mitigate mortality from grazing and viral lysis. nih.govcanadianglycomics.ca The chemical stability of the C-P bond makes these cell-surface molecules resistant to hydrolysis, providing a biological advantage. msu.runih.gov The production and degradation of phosphonates by these abundant microorganisms are key components of the global marine phosphorus cycle. nih.gov

Structure Activity Relationship Sar Studies for Rational Design of 2 Hydroxyethenyl Phosphonic Acid Derivatives

Impact of Hydroxyl Group Position and Stereochemistry on Biological Potency

The precise placement and three-dimensional arrangement (stereochemistry) of the hydroxyl (-OH) group on the ethenyl backbone of (2-hydroxyethenyl)phosphonic acid are critical factors that dictate its biological activity. Scientific investigations have revealed that the relative orientation of the hydroxyl and phosphonate (B1237965) groups significantly influences the molecule's capacity to interact with the active sites of target enzymes.

Influence of Alkyl Chain Length and Saturation State on Molecular Interactions

Alterations to the vinyl group of this compound, such as the incorporation of alkyl substituents, can profoundly affect the inhibitory potential of its derivatives. The length and degree of saturation of these alkyl chains modulate the molecule's steric and electronic characteristics, which in turn affects its interactions with the target enzyme.

Research on fosfomycin (B1673569), a related antibiotic, and its derivatives provides valuable insights that can be extrapolated to this compound. For instance, the addition of alkyl groups to the core structure of fosfomycin analogues can alter their potency. Typically, smaller and less bulky substituents are favored, as larger groups can create steric hindrance, impeding the molecule's ability to fit optimally within the enzyme's active site. The saturation state of these appended chains also plays a significant role; unsaturated chains, which contain double or triple bonds, can introduce conformational rigidity and modify the electronic distribution of the molecule. These changes may either augment or diminish its binding affinity, depending on the specific enzymatic target.

Effects of Substituent Modifications on Phosphonic Acid Group Functionality

The phosphonic acid group is a cornerstone of the biological activity of this compound, primarily because it can mimic the tetrahedral transition state of enzymatic reactions that involve phosphate (B84403) groups. Modifications to this functional group, such as its conversion to an ester or the introduction of various substituents, can dramatically alter the compound's inhibitory properties.

Comparative SAR Analysis with Other Phosphonate and Phosphate Analogs

To gain a deeper understanding of the unique attributes of this compound, it is beneficial to compare its structure-activity relationship with those of other phosphonate and phosphate analogs. This comparative analysis helps to underscore the specific structural features that contribute to its mechanism of action and inhibitory strength.

A pertinent point of comparison is with fosfomycin, an antibiotic that also contains a phosphonate group. Although both compounds target the MurA enzyme, their core structures are different. Fosfomycin has a strained epoxide ring that is critical for its irreversible mechanism of inhibition. In contrast, the vinyl alcohol moiety of this compound facilitates a different mode of binding and inhibition.

Moreover, comparing this compound to simple phosphate-containing molecules highlights the importance of the phosphonate group's stability. The phosphorus-carbon (P-C) bond in phosphonates is not susceptible to enzymatic cleavage like the phosphorus-oxygen (P-O) bond in phosphates, making phosphonate-based inhibitors generally more stable in biological systems. The specific stereochemistry and electronic properties imparted by the hydroxyethenyl group further distinguish its SAR from that of other, more flexible or electronically distinct phosphonate inhibitors. This comparative approach is crucial for identifying the most promising molecular frameworks for the development of new therapeutic agents.

Design Principles for Modulating Enzyme Inhibition and Target Selectivity

The insights gleaned from comprehensive SAR studies of this compound and its derivatives have culminated in the formulation of key design principles for modulating enzyme inhibition and achieving target selectivity. These principles provide a roadmap for the rational design of new compounds with improved therapeutic profiles.

A central tenet is the mimicry of the tetrahedral transition state of phosphate-involving enzymatic reactions. The phosphonic acid group is a highly effective mimic of phosphate, and preserving its ability to form critical interactions within the active site is of utmost importance. Consequently, modifications to the remainder of the molecule should be executed in a manner that maintains or enhances this fundamental binding interaction.

Selectivity, a crucial aspect of drug design, can be attained by exploiting subtle distinctions in the active sites of target enzymes versus off-target proteins. For derivatives of this compound, this can be realized by introducing substituents that establish favorable interactions with specific amino acid residues that are present only in the target enzyme. For instance, the addition of a hydrophobic side chain could augment binding to a target with a hydrophobic pocket, while being disadvantageous for binding in enzymes that possess a more polar active site. The stereochemistry of the hydroxyl group and any other chiral centers is another potent tool for achieving selectivity, as different stereoisomers can display vastly different affinities for various enzymes.

Computational Chemistry and Theoretical Modeling of 2 Hydroxyethenyl Phosphonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For organophosphorus compounds, these calculations are crucial for understanding their stability, reactivity, and interactions with biological systems. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict reactivity.

While specific DFT data for (2-hydroxyethenyl)phosphonic acid is sparse, the approach would involve calculating key molecular properties. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand reactivity, and generate electrostatic potential maps to visualize electron-rich and electron-poor regions. Such theoretical studies are instrumental in investigating the interactions of organophosphorus compounds with enzymes like phosphotriesterase, where hydrolysis is a key degradation pathway. nih.gov For the saturated analogue, (2-hydroxyethyl)phosphonic acid, basic computed properties derived from such theoretical models are available. nih.gov

Table 1: Representative Computed Properties for (2-hydroxyethyl)phosphonic acid (Note: These properties are for the saturated analogue and serve as an example of standard computational outputs)

PropertyValueSource
Molecular Weight126.05 g/mol PubChem
XLogP3-2.3PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Source: PubChem CID 89954 nih.gov

These parameters provide a baseline for predicting the molecule's behavior in different environments. For this compound, the presence of the double bond would be expected to influence the electronic properties and reactivity compared to its saturated counterpart.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a ligand like this compound might interact with a protein target. These methods predict the preferred binding orientation of the ligand in the protein's active site and assess the stability and dynamics of the resulting complex.

Studies on the closely related (2-hydroxyethyl)phosphonate (2-HEP) provide significant insight into this area. 2-HEP is a known intermediate in the biosynthesis of several phosphonate (B1237965) natural products and is a substrate for enzymes like 2-hydroxyethylphosphonate dioxygenase (HEPD). nih.govacs.org

Molecular Docking: Docking algorithms can predict the binding mode of a substrate within an enzyme's active site. ucl.ac.uk For instance, understanding the interaction between 2-HEP and HEPD has been aided by site-directed mutagenesis studies, which can be rationalized using docking. acs.org These computational models can highlight key interactions, such as hydrogen bonds and electrostatic contacts, that govern substrate recognition. For example, studies on HEPD have identified specific amino acid residues crucial for binding 2-HEP. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to evaluate the stability of the predicted protein-ligand complex over time. nih.gov These simulations model the movement of every atom in the system, providing a dynamic view of the interaction and allowing for the calculation of binding free energies. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of different protein regions. nih.gov

Table 2: Key Residues in HEPD Involved in Binding (2-hydroxyethyl)phosphonate (Based on mutagenesis studies that are typically rationalized with computational models)

ResidueRole in BindingEffect of Mutation
Lys16Substrate bindingMutation to Alanine (Ala) results in an inactive enzyme. acs.org
Arg90Substrate bindingMutation to Ala greatly decreases catalytic efficiency (kcat/Km). acs.org
Tyr98Substrate bindingMutation to Phenylalanine (Phe) greatly decreases catalytic efficiency. acs.org
Source: Biochemistry, 2011, 50 (23), pp 5139–5149 acs.org

These findings suggest that proper binding of the hydroxyethylphosphonate substrate is critical for the subsequent activation of oxygen, a key step in the enzyme's catalytic cycle. acs.org Similar computational approaches would be vital to explore the potential interactions of this compound with various enzymes.

Conformational Analysis and Prediction of Energetically Favorable Structures

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Theoretical methods, particularly quantum chemical calculations, are used to explore the potential energy surface of the molecule. By systematically rotating the flexible bonds (e.g., the C-C and C-P single bonds), a series of conformers can be generated. The relative energies of these conformers are then calculated to determine their populations at a given temperature. For various organophosphorus compounds, DFT calculations have been successfully used to establish the preferred conformations in solution. researchgate.net For example, theoretical conformational analysis of certain phosphorus heterocycles showed a preference for conformers with an axial orientation of exocyclic substituents. researchgate.net The resulting geometries and energies provide a basis for understanding how the molecule will present itself for intermolecular interactions.

The 3D conformer of (2-hydroxyethyl)phosphonic acid available in public databases is itself a product of computational modeling aimed at finding an energetically favorable structure. nih.gov For this compound, a key structural question would be the relative orientation of the vinyl group with respect to the phosphonic acid moiety, which would be rigorously investigated through such computational scans.

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The phosphonic acid and hydroxyl groups in this compound are capable of forming strong intermolecular hydrogen bonds. These interactions are critical in determining the compound's physical properties, such as its melting point and solubility, as well as its ability to bind to biological receptors.

The phosphonic acid group is a particularly versatile hydrogen bonder, as it contains two acidic protons (P-OH) that act as hydrogen bond donors and a phosphoryl oxygen (P=O) that is a strong hydrogen bond acceptor. The hydroxyl group (-OH) on the ethenyl chain can also act as both a donor and an acceptor.

While crystal structures specifically for this compound are not available in the searched literature, studies on analogous compounds provide a clear picture of the expected interactions. For instance, the crystal structure of a related aminophosphonic acid reveals a complex and extensive network of intermolecular hydrogen bonds involving all of its functional groups. In such structures, it is common for the phosphonate oxygen atoms to act as acceptors for multiple hydrogen bonds from neighboring molecules.

Table 3: Potential Hydrogen Bonding Roles of Functional Groups in this compound

Functional GroupPotential Role
Phosphoryl Oxygen (P=O)Hydrogen Bond Acceptor
Phosphonic Hydroxyls (P-OH)Hydrogen Bond Donor & Acceptor
Ethenyl Hydroxyl (-OH)Hydrogen Bond Donor & Acceptor

These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. Computational models can be used to simulate these networks and calculate the strength of the individual hydrogen bonds.

Theoretical Explanations for Regio- and Stereoselectivity in Synthetic Pathways

The synthesis of vinylphosphonates, the class of compounds to which this compound belongs, often yields specific isomers. Computational chemistry provides essential tools for understanding why a particular regio- or stereoisomer is formed preferentially.

A primary route to vinylphosphonates is the hydrophosphonylation of alkynes. Theoretical studies using DFT have been conducted to elucidate the mechanisms of these reactions and explain their selectivity. rsc.orgresearchgate.net For example, the copper-catalyzed hydrophosphorylation of alkynes has been shown to produce (E)-vinylphosphonates with high regio- and stereoselectivity. rsc.org

Computational modeling of the proposed reaction mechanism can map out the entire energy profile, identifying intermediates and transition states. rsc.org The calculated energy barriers for different pathways allow chemists to predict the most likely course of the reaction.

Key Findings from a DFT Study on Copper-Catalyzed Hydrophosphonylation:

Mechanism: The reaction is proposed to proceed via a copper-phosphite complex. The key step for selectivity is the stereospecific syn-addition of the Cu-P bond across the carbon-carbon triple bond. rsc.org

Regioselectivity: The addition is highly regioselective, leading to the desired vinylphosphonate. rsc.org

Stereoselectivity: The final E-isomer is formed in the rate-determining step of the reaction. The energy barrier for this step is calculated to be around 22.6 kcal/mol, making it the enthalpically favored pathway and explaining the high stereoselectivity observed experimentally. rsc.org

Table 4: Example of DFT Calculation Results for Reaction Selectivity

Reaction StepDescriptionKey Computational FindingImplication
Intermediate FormationRearrangement of π-complex to σ-complexStereospecific syn-addition of Cu-P bondLeads exclusively to the Z-intermediate. rsc.org
Rate-Determining StepProtonolysisThe energy barrier to form the E-product is significantly lower than for the Z-product.The reaction is enthalpically favored to produce the E-isomer. rsc.org
Source: RSC Adv., 2021, 11, 6867-6874 rsc.org

These theoretical investigations provide a molecular-level understanding of the reaction, which is invaluable for optimizing reaction conditions and designing new, more efficient synthetic routes to target molecules like this compound. rsc.org

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Hydroxyethenyl Phosphonic Acid

The accurate detection, quantification, and purity assessment of (2-hydroxyethenyl)phosphonic acid are crucial for understanding its role in various chemical and biological systems. A suite of advanced analytical methodologies is employed for these purposes, each offering distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. These techniques range from powerful separation methods to spectroscopic and thermodynamic analyses.

Advanced Applications and Research Utility of 2 Hydroxyethenyl Phosphonic Acid and Its Derivatives

Use as Biochemical Probes and Enzyme Substrates in Mechanistic Enzymology

While (2-hydroxyethenyl)phosphonic acid itself is a subject of research, its saturated analog, 2-hydroxyethylphosphonate (2-HEP) , has been extensively used as a biochemical tool to elucidate complex enzymatic pathways. 2-HEP is a key intermediate in the biosynthesis of several phosphonate (B1237965) natural products, including the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin (B1261767). nih.govnih.gov

A pivotal enzyme in these pathways is 2-hydroxyethylphosphonate dioxygenase (HEPD) , a non-heme iron-dependent enzyme that catalyzes the conversion of 2-HEP into hydroxymethylphosphonate (HMP) and formate. nih.govnih.gov The study of 2-HEP as a substrate for HEPD has provided profound insights into the enzyme's mechanism and substrate recognition. nih.gov Research has shown that the reaction mechanism involves the binding of 2-HEP to the ferrous iron center in the enzyme's active site, which is a prerequisite for the activation of molecular oxygen. nih.govacs.org

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues responsible for anchoring the phosphonate substrate within the HEPD active site. A tyrosine-lysine pair, specifically Tyr98 and Lys16, has been identified as crucial for substrate binding. acs.org The mutation of these and other key residues, such as Arg90, significantly impacts the enzyme's catalytic efficiency, confirming their role in the reaction mechanism. nih.govacs.org

Table 1: Impact of Active Site Mutations on the Kinetic Parameters of 2-Hydroxyethylphosphonate Dioxygenase (HEPD) Data sourced from studies on HEPD kinetics. acs.org

Enzyme Variantk_cat (s⁻¹)K_m, 2-HEP (µM)k_cat/K_m (M⁻¹s⁻¹)
Wild Type13 ± 0.412 ± 1(1.1 ± 0.1) x 10⁶
R90A0.015 ± 0.001380 ± 6039 ± 8
R90K0.41 ± 0.01100 ± 10(4.1 ± 0.5) x 10³
Y98F0.013 ± 0.001110 ± 10120 ± 20

Beyond HEPD, other derivatives serve as important enzyme substrates. For instance, (R)-2-amino-1-hydroxyethylphosphonic acid is a stereospecific substrate for the enzyme PhnZ, which is involved in the catabolism of phosphonates in microorganisms. mdpi.com The study of these enzyme-substrate interactions is fundamental to understanding phosphorus metabolism in nature and provides a basis for the development of enzyme inhibitors.

Applications in Materials Science and Polymer Chemistry

The phosphonic acid moiety is a powerful functional group for the design of advanced polymers and materials. Its ability to be incorporated into polymer chains and to interact strongly with inorganic surfaces has led to a wide range of applications.

A variety of phosphonated monomers have been developed for use in polymer synthesis. A common strategy involves the chemical modification of existing monomers, such as acrylates and methacrylates, to include a phosphonic acid group. mdpi.com For example, 2-hydroxyethyl methacrylate (B99206) (HEMA) can be reacted with phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to produce phosphate-containing monomers. mdpi.comnih.gov

Another important monomer, vinylphosphonic acid , can be synthesized through various routes, including the hydrolysis of precursors like 2-acetoxyethanephosphonic acid dialkyl esters. google.com These monomers can then be polymerized, often via free-radical polymerization, to create sidechain phosphonic acid polymers. mdpi.com The synthesis of these monomers is a critical first step in accessing a wide array of functional polymers.

Table 2: Examples of Phosphonated Monomers and Their Synthesis Methods A summary of common monomers used in the synthesis of functional polymers.

Monomer NameCommon PrecursorsSynthesis Reaction TypeReference
Vinylphosphonic acid2-Acetoxyethanephosphonic acid dialkyl esterElimination and Hydrolysis google.com
2-(Methacryloyloxy)ethyl phosphate (B84403) (MOEP)2-Hydroxyethyl methacrylate (HEMA), POCl₃Phosphorylation, Hydrolysis mdpi.com
(Meth)acrylate Phosphonic EstersAlkyl halides, (Meth)acrylatesMichaelis-Becker, Michaelis-Arbuzov mdpi.com
Phosphorus-containing monomer (P-monomer)2-Hydroxyethyl methacrylate (HEMA), P₂O₅Condensation Reaction nih.gov

The incorporation of phosphonic acid functionalities into polymers significantly enhances their performance characteristics, particularly adhesion and flame retardancy. The phosphonic acid groups act as excellent adhesion promoters , forming strong, durable bonds with a variety of substrates, especially metal and metal oxide surfaces. google.comgoogle.com This property is highly valued in the formulation of high-performance coatings, adhesives, and films.

Furthermore, phosphorus-containing polymers exhibit inherent flame-retardant properties. nih.govmdpi.com When exposed to heat, the phosphonate moieties can decompose to form polyphosphoric acid, which promotes the formation of a protective char layer. This char layer acts as an insulating barrier, slowing down the processes of heat transfer and combustion. nih.gov For example, a poly-styrene-acrylate copolymer containing a phosphonated monomer derived from HEMA achieved a UL-94 V-0 rating, indicating excellent flame retardancy. nih.gov Similarly, treating carbon fiber with phosphoric acid has been shown to significantly increase the Limiting Oxygen Index (LOI) of resulting composites. mdpi.com

Table 3: Flame Retardancy Properties of Polymers with Phosphonate Functionalities Data compiled from studies on flame-retardant polymers.

Polymer SystemPhosphorus Content (wt%)Limiting Oxygen Index (LOI)UL-94 RatingReference
P-PSA Co-polymer30% P-monomer29.5V-0 nih.gov
Carbon Fiber/PA6 Composite0.5 vol% Phosphoric Acid Treatment> 52.8V-0 mdpi.com

The strong affinity of phosphonic acids for inorganic surfaces makes them ideal candidates for surface modification and the development of protective coatings. Phosphonate molecules can self-assemble on metal oxide surfaces, forming dense, well-ordered monolayers that alter the surface properties. rsc.orgresearchgate.net

This technology has been successfully applied to protect nanoparticles from degradation. For instance, a phosphonate coating on NaYF₄ upconverting nanoparticles was shown to prevent their dissolution under physiological conditions. rsc.org These coatings can also be used to tune the surface energy and wettability of substrates. The treatment of glass surfaces with phosphonic acids has been demonstrated to increase the water contact angle, thereby enhancing surface hydrophobicity. google.com This is valuable for applications requiring water-repellent surfaces, such as in specialized building materials or for the treatment of glass fibers used in polymer composites. google.com

Hydrogels are water-swollen polymer networks that are widely investigated for biomedical applications, including tissue engineering and drug delivery, due to their structural similarity to the native extracellular matrix. While research into hydrogels fabricated specifically from this compound is not extensive, the incorporation of phosphonate groups into hydrogel structures is an active area of research.

Phosphonate-functionalized hydrogels offer unique properties, such as the ability to interact with divalent cations like Ca²⁺, which can influence their mechanical properties and their potential for biomineralization. The use of monomers like HEMA in creating hydrogels is well-established. nih.govresearchgate.net For example, injectable hydrogels based on poly(ethylene oxide) have been developed for cartilage tissue engineering. nih.gov The future inclusion of phosphonate monomers in such systems could provide additional functionalities, such as improved adhesion to bone tissue or the controlled release of therapeutic ions.

Coordination Chemistry and Metal Chelation Properties

The phosphonic acid group, and its conjugate base the phosphonate, is an effective chelating agent for a wide range of metal ions. science.gov This ability to form stable coordination complexes is fundamental to many of its industrial and research applications. The phosphonate group can act as a multidentate ligand, binding to metal ions through its oxygen atoms. science.govirohedp.com

In industrial water treatment, phosphonates like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) are used as scale and corrosion inhibitors. wikipedia.orgirohedp.com They sequester problematic ions such as Ca²⁺ and Mg²⁺, preventing the formation of insoluble scale deposits. irohedp.com The chelation process involves the formation of stable, soluble complexes with the metal ions. irohedp.comirohedp.com The efficiency of chelation can be quantified by the calcium chelating value, which measures the amount of calcium carbonate that can be stabilized by a given amount of the chelating agent.

Table 4: Calcium Chelation Capacity of Phosphonate-Based Agents Data for agents with 50% active ingredient content. irohedp.com

Chelating AgentTypeCalcium Chelating Value (mg CaCO₃ / g agent)
HEDPOrganic Phosphonate450
DTPMPOrganic Phosphonate450
EDTAAminocarboxylic Acid150

Fundamental studies on well-defined surfaces have provided insight into the binding mechanism. For example, research on the adsorption of phenylphosphonic acid on cobalt oxide surfaces revealed that the phosphonate group binds in a chelating fashion, transitioning from a tridentate to a bidentate coordination mode as surface coverage increases. science.gov This strong interaction is key to the effectiveness of phosphonates in corrosion inhibition and surface modification.

Complexation Studies with Transition Metals and f-Elements

Phosphonic acids and their derivatives are recognized for their potent ability to form stable complexes with a wide range of metal ions. Diphosphonic acids, such as vinylidene-1,1-diphosphonic acid, demonstrate the capacity to complex metal ions, particularly those in the II-VI oxidation states, forming water-soluble complexes even in highly acidic conditions. This characteristic is crucial for processes requiring metal sequestration from acidic waste streams.

The complexation behavior is influenced by the charge and size of the metal ion. Hexaaqua ions of metals with a 3+ charge, for example, are more effective at pulling electrons from the coordinated water molecules, making them more acidic and prone to forming stable complexes compared to 2+ ions. libretexts.org The interaction between phosphonate ligands and metal ions like Arsenic(III) has been studied in-depth, revealing the formation of various species including simple ML, protonated MLHᵢ, and hydroxylated ML(OH) complexes. nih.gov The strength and nature of these complexes are fundamental to their application in separation and remediation technologies.

Table 1: Metal Ions Complexed by Phosphonic Acid Derivatives
Metal Ion CategorySpecific ExamplesOxidation States
Transition Metals Iron (Fe), Copper (Cu)+2, +3
f-Block Elements Lanthanides (e.g., Nd, Eu, Gd), Actinides (e.g., Am, Cm)+3
Other Metals Arsenic (As)+3

Role in Metal Separation and Remediation Technologies (e.g., TALSPEAK process)

The complexing ability of phosphonic acids is leveraged in advanced separation technologies for nuclear waste remediation, most notably in the TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process. ornl.gov This process is designed to separate trivalent actinides (like americium and curium) from lanthanides (fission products) in spent nuclear fuel. inl.gov

The conventional TALSPEAK process utilizes a phosphoric acid extractant, di-(2-ethylhexyl) phosphoric acid (HDEHP), and an aqueous complexing agent, diethylenetriaminepentaacetic acid (DTPA). ornl.govpnnl.gov However, this system faces challenges, including slow reaction kinetics and a strict requirement for pH control. ornl.govosti.gov

To overcome these limitations, an Advanced TALSPEAK process was developed, which employs a phosphonic acid derivative, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) , as the extractant. scispace.comtandfonline.com This modification, sometimes termed TALSQuEAK, offers significant advantages. tandfonline.com The use of HEH[EHP] in combination with a weaker aqueous complexant like N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) results in a more robust and efficient separation system. tandfonline.comtandfonline.com Key benefits include faster phase transfer kinetics, less dependence on pH, and more predictable extraction behavior. scispace.comtandfonline.com The advanced system effectively retains actinides in the aqueous phase while extracting lanthanides into the organic phase. tandfonline.comresearchgate.net

Table 2: Comparison of Conventional and Advanced TALSPEAK Processes
FeatureConventional TALSPEAKAdvanced TALSPEAK (TALSQuEAK)
Organic Extractant Di-(2-ethylhexyl) phosphoric acid (HDEHP) pnnl.gov2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) tandfonline.comtandfonline.com
Aqueous Complexant Diethylenetriaminepentaacetic acid (DTPA) pnnl.govN-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) tandfonline.comtandfonline.com
Operating pH Narrow range, requires rigid control (pH ~3.0-4.0) osti.govLess sensitive to pH changes (operable at pH ~2.6) scispace.comtandfonline.com
Kinetics Often slow osti.govMore rapid phase transfer tandfonline.com
Key Advantage Established benchmark for An/Ln separation. ornl.govMore robust, predictable, and faster kinetics. scispace.comtandfonline.com
Key Disadvantage Slow kinetics, rigid pH control needed. ornl.govosti.govRequires optimization for certain heavy lanthanides. tandfonline.com

Environmental Research: Role in Biodegradation and Environmental Fate Studies

Organophosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are generally more resistant to degradation than their phosphate ester counterparts. msu.ru Their persistence can lead to accumulation in soil and water. epa.gov However, microbial degradation is a key process in their environmental dissipation. oup.comepa.gov

The environmental fate of the closely related saturated analogue, (2-Hydroxyethyl)phosphonic acid (HEPA) , is well-documented as a major metabolite of the widely used plant growth regulator, Ethephon. epa.govnih.govwho.int When Ethephon is applied, it breaks down in the environment and in plants to form ethylene (B1197577) and HEPA. epa.govnih.gov The degradation of Ethephon itself is not persistent, with half-lives in soil ranging from approximately 7 to 25 days, proceeding through both microbial action and chemical hydrolysis. epa.govepa.gov

Microorganisms have evolved specific enzymatic pathways to cleave the C-P bond, allowing them to utilize phosphonates as a phosphorus source, particularly in nutrient-limited environments. msu.ruqub.ac.uk Several bacterial species and a few fungi have been identified that can degrade a wide array of organophosphorus compounds. oup.com The degradation can occur through various enzymatic actions, including hydrolytic, oxidative, and C-P lyase pathways. msu.runih.govacs.org For instance, the hydrolytic pathway for 2-aminoethylphosphonate (AEP), the most common natural phosphonate, involves its conversion to phosphonoacetaldehyde (B103672), which is then cleaved by the enzyme PhnX to release phosphate. qub.ac.uknih.govacs.org

Table 3: Factors in the Environmental Fate of this compound and Related Compounds
FactorDescriptionReference
Parent Compound Ethephon is a primary source of the analogue (2-Hydroxyethyl)phosphonic acid (HEPA) in the environment. epa.govnih.gov
Primary Degradation Routes Microbial degradation and chemical hydrolysis are the main pathways for dissipation. epa.gov
Chemical Stability The C-P bond in phosphonates is inherently stable and resistant to simple hydrolysis. msu.ru
Microbial Action Various bacteria and fungi have developed enzymes (e.g., C-P lyase, phosphonatase) to cleave the C-P bond for nutrient acquisition. msu.ruqub.ac.ukoup.com
Environmental Conditions Degradation is enhanced in phosphorus-limited environments, which induces microbial enzymatic activity. researchgate.net

Future Research Directions and Emerging Paradigms in 2 Hydroxyethenyl Phosphonic Acid Research

Exploration of Novel Biocatalytic and Synthetic Routes for Enhanced Yields and Selectivity

Future research will heavily focus on developing more efficient, selective, and sustainable methods for synthesizing (2-Hydroxyethenyl)phosphonic acid and its derivatives. Current synthetic strategies often rely on metal catalysts under harsh conditions, presenting opportunities for significant innovation through both chemical and biological approaches.

A promising frontier is the development of novel catalytic systems that offer milder reaction conditions and improved selectivity. Recent studies have demonstrated the use of copper nanoparticles supported on zinc oxide (CuNPs/ZnO) to catalyze the synthesis of vinyl phosphonates from aliphatic alkynes. sciforum.netresearchgate.net This method represents an advancement over traditional palladium or nickel catalysts that often require phosphine ligands and severe conditions. researchgate.net Future work will likely explore other nanomaterial-based catalysts and optimize reaction parameters to enhance yields specifically for hydroxylated vinylphosphonates.

Table 1: Comparison of Synthetic Approaches for Vinyl Phosphonates

Method Catalyst/Reagents Advantages Future Research Focus
Traditional Catalysis Pd, Ni, or Cu with phosphine ligands Established methods Development of ligand-free systems; reduction of catalyst loading.
Nanocatalysis CuNPs/ZnO Milder conditions, ligand-free Expanding substrate scope to functionalized alkynes; improving catalyst recyclability and stability. sciforum.net
Biocatalysis Dehydrogenase/Dehydratase Enzymes (Hypothetical) High stereoselectivity, environmentally benign Enzyme discovery and engineering; pathway construction for de novo biosynthesis.

| Chemoenzymatic | Chemical synthesis + Enzymatic resolution | Access to enantiomerically pure compounds | Screening for novel lipases or phosphotases for kinetic resolution. |

Biocatalysis presents a paradigm shift towards green chemistry. While no specific enzyme has been identified for the direct synthesis of this compound, the biosynthesis of the related compound (2-hydroxyethyl)phosphonate offers a blueprint. This saturated analogue is produced by a distinct family of metal-dependent alcohol dehydrogenases. nih.govnih.gov A key future direction will be the discovery or engineering of enzymes, such as dehydratases, that can convert (2-hydroxyethyl)phosphonate or other biosynthetic precursors into the target vinyl compound. Furthermore, the use of biocatalysts like Rhodotorula mucilaginosa for the enantioselective resolution of aminophosphonates suggests a potential route for producing chiral derivatives of this compound with high optical purity. frontiersin.org

Deeper Understanding of Complex Biological Interactions and Allosteric Modulation

The structural similarity of the phosphonate (B1237965) group to the phosphate (B84403) moiety makes this compound and its derivatives compelling candidates for interacting with biological systems. As non-hydrolyzable phosphate mimics, they have the potential to act as enzyme inhibitors, probing biological pathways and serving as leads for therapeutic development. frontiersin.orgfrontiersin.org

Future research will aim to elucidate the specific interactions of this compound with target proteins. A key area of exploration is its potential as an allosteric modulator . Allosteric modulators bind to a site on a receptor or enzyme distinct from the primary (orthosteric) binding site, altering the protein's response to its natural agonist. wikipedia.org The vinyl and hydroxyl groups of this compound provide anchor points for synthetic elaboration, allowing for the design of molecules that can specifically target allosteric sites on kinases, phosphatases, or metabolic enzymes that are currently difficult to drug.

Furthermore, the ability of vinyl phosphonates to participate in complex non-covalent interactions, such as forming stable dimers and supramolecular polymers with macrocycles like cyanostars, opens new avenues for biological applications. nih.gov This behavior, driven by hydrogen bonding, could be harnessed to design molecules that disrupt protein-protein interactions or self-assemble into higher-order structures within a biological context, a concept that remains largely unexplored.

Design and Synthesis of Multi-Functional Phosphonate Hybrid Materials

The vinyl group of this compound makes it an ideal monomer for creating advanced functional polymers and hybrid materials. specialchem.com Poly(vinylphosphonic acid) (PVPA) and its derivatives are already recognized for their potential in creating materials with tunable properties. researchgate.netbohrium.com

The next generation of research will focus on creating multi-functional hybrid materials by integrating the phosphonate polymer with other components, such as nanoparticles, biomolecules, or other polymers. mdpi.commdpi.com The vinylphosphonate backbone serves as a flexible platform for post-polymerization modification using techniques like click chemistry, allowing for the precise attachment of various functional groups. rsc.org This strategy can be used to create sophisticated materials, including:

Polymer-Drug Conjugates: Covalently linking therapeutic agents to the polymer backbone to improve drug solubility, stability, and targeting. rsc.org

Nanoparticle Coatings: Grafting polyvinylphosphonates onto the surface of gold or other nanoparticles to create stable, biocompatible colloids for use in diagnostics, imaging, and drug delivery. nih.gov

Responsive Hydrogels: Developing hydrogels from cross-linked PVPA that can act as templates for the in situ synthesis of metallic nanoparticles, creating hybrid materials with catalytic or antimicrobial properties. researchgate.net

High-Performance Membranes: Blending PVPA with other polymers, such as Nafion, to create hybrid membranes for applications in fuel cells and separation technologies. mdpi.com

These hybrid materials combine the unique properties of the phosphonic acid group (e.g., high acidity, metal chelation) with the functionalities of the attached moieties, leading to synergistic performance. mdpi.com

Advanced Computational Approaches for Predictive Modeling and Drug Discovery Lead Generation

Computational chemistry is poised to accelerate research into this compound by providing predictive insights into its synthesis, properties, and biological activity. Current research already employs computational methods like Density Functional Theory (DFT) to elucidate reaction mechanisms for vinyl phosphonate synthesis and to model the structure of phosphonic acid complexes. researchgate.netresearchgate.net

Future computational work will become more integrated and predictive:

Catalyst and Reaction Design: Using DFT and machine learning to screen potential catalysts and predict optimal reaction conditions for novel synthetic routes, enhancing yield and selectivity.

Material Property Prediction: Employing molecular dynamics and dissipative particle dynamics (DPD) simulations to model the self-assembly of phosphonate polymers and predict the morphology and performance of hybrid materials like polymer blend membranes. mdpi.com

Homology Modeling and Enzyme Engineering: Building structural models of enzymes to understand substrate specificity and guide protein engineering efforts for novel biocatalytic pathways. researchgate.net

Virtual Screening and Drug Design: Utilizing molecular docking and molecular dynamics simulations to screen virtual libraries of this compound derivatives against the active or allosteric sites of therapeutic protein targets. This in silico approach can rapidly identify promising lead compounds for development as antivirals, enzyme inhibitors, or other therapeutic agents, significantly reducing the time and cost of drug discovery. nih.gov

Table 2: Application of Computational Methods in this compound Research

Computational Method Application Area Research Goal
Density Functional Theory (DFT) Synthesis Elucidate reaction mechanisms; predict catalyst activity. researchgate.net
Molecular Dynamics (MD) Materials Science Simulate polymer chain conformation and self-assembly; predict material properties.
Homology Modeling Biocatalysis Build models of unknown enzyme structures to guide protein engineering. researchgate.net
Molecular Docking Drug Discovery Predict binding modes and affinities of derivatives to biological targets.

| DPD Simulations | Materials Science | Model mesoscale morphologies of polymer blend membranes. mdpi.com |

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Environmental Chemistry

The most significant breakthroughs involving this compound will emerge from the convergence of multiple scientific disciplines. Future research paradigms will be characterized by an integrated approach that leverages expertise from chemical biology, materials science, and environmental chemistry. qub.ac.ukucsb.eduprinceton.edu

Chemical Biology & Materials Science: This interface will drive the development of "smart" biomaterials. For example, creating biocompatible and biodegradable hydrogels from PVPA derivatives (materials science) that are loaded with therapeutic agents and designed to respond to specific biological triggers for controlled drug release (chemical biology). researchgate.net Another example is the development of surface coatings based on polyvinylphosphonates that can prevent biofilm formation on medical implants.

Materials Science & Environmental Chemistry: This synergy will focus on creating sustainable materials and environmental solutions. Research could involve designing PVPA-based materials for the selective chelation and removal of heavy metal pollutants from water or developing phosphonate-based catalysts for environmental remediation. researchgate.net Understanding the biodegradability of these polymers will be crucial to ensure their environmental safety. qub.ac.uk

Chemical Biology & Environmental Chemistry: This intersection explores the biogeochemical role of organophosphonates. Research could focus on understanding how microorganisms metabolize synthetic vinylphosphonates in the environment or harnessing microbial enzymes for bioremediation or green synthesis applications. qub.ac.uk

By breaking down traditional research silos, scientists can address complex challenges, leading to the development of novel therapeutics, advanced materials, and sustainable technologies all stemming from the versatile this compound scaffold.

Q & A

Q. What are the common synthesis methods for (2-Hydroxyethenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves hydrolysis of dichlorophosphine oxides or phosphonodiamides under controlled acidic/basic conditions. For example, phosphonate esters can be hydrolyzed using HCl or NaOH at 80–100°C, with yields optimized by adjusting molar ratios and reaction time . Purification via recrystallization (using polar solvents like ethanol/water mixtures) or HPLC (C18 columns with CHCl3/MeOH/H2O eluents) is critical due to the compound’s high polarity. Impurities often arise from incomplete hydrolysis or oxidation side reactions, necessitating rigorous NMR (¹H/³¹P) and LC-MS validation .

Q. What analytical techniques are recommended for detecting and quantifying this compound in plant matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with a limit of quantification (LOQ) typically ≤0.01 mg/kg. Key steps include:

  • Sample preparation : Homogenization in acidic methanol (pH 2.5) to stabilize phosphonic acid.
  • Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).
  • Quantification : Use deuterated internal standards (e.g., D₆-ethephon) to correct matrix effects. Note that reporting limits (RLs) vary globally (0.01–0.2 mg/kg), requiring harmonization for cross-study comparisons .

Q. How does this compound function as a systemic fungicide, and what experimental designs validate its efficacy?

Methodological Answer: The compound hydrolyzes in planta to phosphonic acid, which inhibits fungal mitochondrial ATP synthesis. Experimental validation involves:

  • In vitro assays : Mycelial growth inhibition on PDA plates, with EC₅₀ calculated via probit analysis.
  • In vivo trials : Foliar application on crops (e.g., grapes) under controlled humidity, with disease severity scored using standardized indices (e.g., 0–5 scale for Plasmopara viticola).
  • Hydrolysis tracking : Monitor phosphonic acid accumulation via ³¹P NMR in plant sap, ensuring fungicidal activity correlates with metabolite levels .

Advanced Research Questions

Q. How can researchers address discrepancies in phosphonic acid origin (endogenous vs. exogenous) in organic crop samples?

Methodological Answer: Discriminate sources using isotopic labeling (²H/¹⁸O) and speciation analysis:

  • Stable isotope tracing : Apply deuterated fosetyl-Al to plants; detect labeled phosphonic acid via high-resolution MS.
  • Speciation via IC-ICP-MS : Quantify inorganic phosphite (endogenous) vs. phosphonic acid (exogenous from fosetyl-Al degradation).
  • Field controls : Compare untreated organic plots to rule out environmental phosphite oxidation .

Q. What strategies enhance the stability and functionality of this compound in metal-organic frameworks (MOFs)?

Methodological Answer: Optimize coordination chemistry by:

  • Ligand design : Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen P=O→metal bonds.
  • Hydrothermal synthesis : React with Cu(NO₃)₂ or LnCl₃ at 120°C for 48 hours to form MOFs with high surface area (>500 m²/g).
  • Post-synthetic modification : Graft phosphonic acid onto UiO-66-NH₂ via EDC/NHS coupling, validated by PXRD and BET analysis .

Q. What challenges arise in distinguishing phosphonic acid’s antiviral activity from cytotoxicity, and how can they be mitigated?

Methodological Answer:

  • Dose-response profiling : Use MTT assays on Vero cells to establish selectivity indices (SI = IC₅₀/EC₅₀). For example, derivatives with SI >10 indicate therapeutic potential.
  • Mode-of-action studies : Apply time-of-addition assays (pre-/post-infection) and viral entry inhibitors (e.g., chloroquine) to pinpoint replication stage inhibition.
  • Resistance monitoring : Serial passage of HIV-1 in increasing phosphonic acid concentrations, followed by RT-PCR for mutation profiling .

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